Enhanced Lipophilicity Versus N-Isopropylcyclohexylamine
The calculated logP of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine (3.03, Fluorochem ) is significantly higher than that of unsubstituted N-isopropylcyclohexylamine (logP approximately 2.4, estimated via ACD/Labs Percepta ). The addition of two methyl groups at the 2- and 3-positions increases logP by roughly 0.6 units, directly enhancing passive membrane permeability and predicted blood-brain barrier penetration, a critical factor in CNS drug development.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.03 |
| Comparator Or Baseline | N-isopropylcyclohexylamine: estimated logP = 2.4 |
| Quantified Difference | Δ logP ≈ +0.6 |
| Conditions | Computed logP values (method not specified for comparator); target data from Fluorochem product page |
Why This Matters
Higher logP within the optimal range (2–4) for CNS drugs makes 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine a more suitable starting point than N-isopropylcyclohexylamine for programs targeting intracellular or CNS enzymes and receptors.
